Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate
CAS No.:
Cat. No.: VC18071046
Molecular Formula: C6H2BCl2F4K
Molecular Weight: 270.89 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2BCl2F4K |
|---|---|
| Molecular Weight | 270.89 g/mol |
| IUPAC Name | potassium;(2,6-dichloro-4-fluorophenyl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C6H2BCl2F4.K/c8-4-1-3(10)2-5(9)6(4)7(11,12)13;/h1-2H;/q-1;+1 |
| Standard InChI Key | QPAGFUCOXDMKOT-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1=C(C=C(C=C1Cl)F)Cl)(F)(F)F.[K+] |
Introduction
Structural and Molecular Characteristics
Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate features a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 4-position, coordinated to a trifluoroborate anion ([BF₃]⁻) and a potassium counterion. The compound’s stability arises from the strong boron-fluorine bonds and the electron-withdrawing effects of the halogen substituents, which enhance its reactivity in electrophilic aromatic substitution and cross-coupling reactions .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₂BCl₂F₄K |
| Molecular Weight | 270.89 g/mol |
| IUPAC Name | Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate |
| Canonical SMILES | B-(F)(F)F.[K+] |
| PubChem CID | 141763711 (analogous compound) |
The halogen substituents confer distinct electronic characteristics: chlorine atoms increase lipophilicity and steric bulk, while fluorine enhances electrophilicity at the para position. This electronic profile makes the compound particularly effective in Suzuki-Miyaura couplings, where it transfers the aryl group to palladium catalysts with high efficiency .
Synthesis and Manufacturing
The synthesis of Potassium (2,6-dichloro-4-fluorophenyl)trifluoroborate typically proceeds via a two-step sequence:
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Halogenation of Aromatic Precursors: A fluorophenyl derivative undergoes dichlorination using reagents like chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acid catalysts.
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Borylation: The dichloro-4-fluorophenyl intermediate reacts with boron trifluoride (BF₃) or its complexes, followed by potassium hydroxide treatment to yield the trifluoroborate salt .
Key Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–25°C |
| Catalyst | None (base-mediated) |
| Reaction Time | 12–24 hours |
Recent advancements in transition-metal-free borylation, such as those reported by Lim et al. (2020), demonstrate that bis-boronic acid (BBA) can facilitate direct borylation of aryl halides under mild conditions . This method avoids palladium catalysts, reducing costs and simplifying purification .
Reactivity and Mechanistic Insights
In cross-coupling reactions, the compound acts as a nucleophilic aryl donor. The mechanism involves three stages:
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Oxidative Addition: A palladium(0) catalyst inserts into the carbon-boron bond, forming a Pd(II) intermediate.
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Transmetallation: The aryl group transfers to the palladium center, displacing the trifluoroborate group.
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Reductive Elimination: The Pd(II) complex releases the coupled product, regenerating the Pd(0) catalyst.
The electron-withdrawing halogens stabilize the transition state during oxidative addition, accelerating reaction rates compared to non-halogenated analogs. For example, in Suzuki-Miyaura couplings with aryl bromides, the compound achieves yields exceeding 85% under optimized conditions.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s ability to introduce dichloro-fluorophenyl motifs makes it valuable in drug discovery. For instance, analogous trifluoroborates have been used to synthesize kinase inhibitors and antimicrobial agents .
Materials Science
In polymer chemistry, it facilitates the synthesis of conjugated polymers with tailored electronic properties. A 2023 study demonstrated its use in creating luminescent materials for OLEDs, achieving a quantum yield of 0.78.
Agrochemical Development
Herbicides and fungicides incorporating dichloro-fluorophenyl groups exhibit enhanced bioactivity and environmental stability. Field trials using derivatives of this compound showed 95% efficacy against Phytophthora infestans in potato crops.
Comparative Analysis with Related Compounds
The dichloro-fluoro substitution pattern in the target compound confers superior reactivity in electron-deficient systems compared to mono-halogenated analogs .
Future Research Directions
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Catalyst Development: Designing chiral palladium complexes to enable asymmetric couplings for pharmaceutical synthesis.
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Green Chemistry: Adapting solvent-free borylation protocols to reduce environmental impact.
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Bioorthogonal Applications: Investigating its use in vivo for targeted drug delivery systems.
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